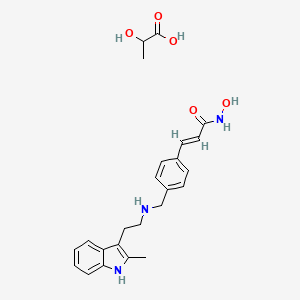

Panobinostat lactate

Übersicht

Beschreibung

Panobinostat-Lactat ist ein Histon-Deacetylase-Inhibitor, der hauptsächlich zur Behandlung von multiplem Myelom eingesetzt wird. Es wird unter dem Markennamen Farydak vermarktet und wurde am 23. Februar 2015 von der US-amerikanischen Food and Drug Administration zugelassen . Histon-Deacetylase-Inhibitoren spielen eine entscheidende Rolle bei der Regulation der Genexpression, indem sie den Acetylierungsstatus von Histonen modifizieren, wodurch die Chromatinstruktur und die Gen-Transkription beeinflusst werden .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Panobinostat-Lactat umfasst mehrere Schritte. Eine der verbesserten Methoden beginnt mit dem kommerziell erhältlichen 4-(Chlormethyl)benzaldehyd, der über die Wittig-Horner-Reaktion zu (E)-Methyl-3-[4-(Chlormethyl)phenyl]acrylat umgewandelt wird . Dieser Zwischenstoff wird dann weiteren Reaktionen unterzogen, einschließlich Hydrolyse, Reduktion und Kupplung mit Milchsäure, um das Endprodukt zu bilden .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von Panobinostat-Lactat die Reaktion von Panobinostat mit Milchsäure und das Hinzufügen von Impfkristallen zur Induktion. Dieses Verfahren gewährleistet eine gute Stabilität und hohe Löslichkeit des Endprodukts .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Panobinostat-Lactat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Reduktion: Reduktionsreaktionen sind in seinen Stoffwechselwegen beteiligt.

Hydrolyse: Hydrolysereaktionen spielen eine Rolle bei seinem Abbau.

Oxidation: Oxidationsreaktionen sind Teil seiner Stoffwechselprozesse.

Häufige Reagenzien und Bedingungen

Reduktion: Häufige Reagenzien sind Reduktionsmittel wie Natriumborhydrid.

Hydrolyse: Saure oder basische Bedingungen werden typischerweise für Hydrolysereaktionen verwendet.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid können verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Metaboliten, die im Körper weiterverarbeitet werden. Diese Metaboliten sind oft weniger aktiv als die Ausgangssubstanz .

Wissenschaftliche Forschungsanwendungen

Panobinostat-Lactat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Panobinostat-Lactat übt seine Wirkung aus, indem es Histon-Deacetylase-Enzyme inhibiert. Diese Enzyme sind dafür verantwortlich, Acetylgruppen von Histonen zu entfernen, was zu einer dichteren Chromatinstruktur und einer reduzierten Gen-Transkription führt . Durch die Inhibition dieser Enzyme erhöht Panobinostat-Lactat die Acetylierung von Histonen, was zu einer lockereren Chromatinstruktur und einer erhöhten Gen-Transkription führt . Dies führt zu einer Zellzyklusarretierung und Apoptose in Krebszellen .

Wirkmechanismus

Panobinostat lactate exerts its effects by inhibiting histone deacetylase enzymes. These enzymes are responsible for removing acetyl groups from histones, leading to a more condensed chromatin structure and reduced gene transcription . By inhibiting these enzymes, this compound increases the acetylation of histones, resulting in a more relaxed chromatin structure and increased gene transcription . This leads to cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Vorinostat: Ein weiterer Histon-Deacetylase-Inhibitor, der zur Behandlung von kutanem T-Zell-Lymphom eingesetzt wird.

Romidepsin: Wird zur Behandlung von peripherem T-Zell-Lymphom eingesetzt.

Belinostat: Für die Behandlung von peripherem T-Zell-Lymphom zugelassen.

Einzigartigkeit

Panobinostat-Lactat ist aufgrund seiner hohen Potenz und breiten spektralen Inhibition von Histon-Deacetylase-Enzymen einzigartig. Es ist besonders effektiv in Kombination mit anderen antineoplastischen Mitteln, was es zu einer wertvollen Ergänzung in Krebsbehandlungsschemata macht .

Eigenschaften

IUPAC Name |

(E)-N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide;2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2.C3H6O3/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26;1-2(4)3(5)6/h2-11,22-23,26H,12-14H2,1H3,(H,24,25);2,4H,1H3,(H,5,6)/b11-10+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDWNSFFSMWXJJ-ASTDGNLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO.CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)/C=C/C(=O)NO.CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401026247 | |

| Record name | Panobinostat lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960055-56-5 | |

| Record name | Panobinostat lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=960055-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Panobinostat lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960055565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Panobinostat lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PANOBINOSTAT LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN0T99OO4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.